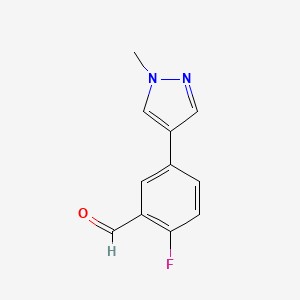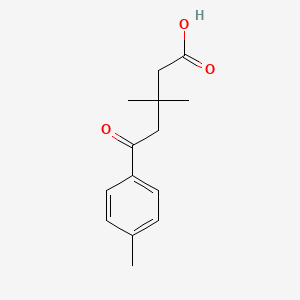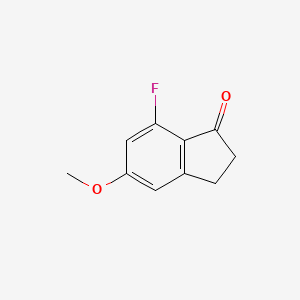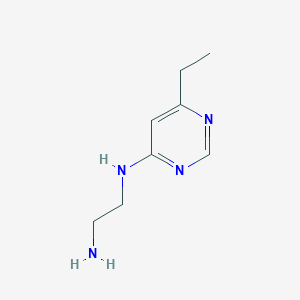
2-フルオロ-5-(1-メチル-1H-ピラゾール-4-イル)ベンズアルデヒド
説明
2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with a fluorine atom at the 2-position and a 1-methyl-1H-pyrazol-4-yl group at the 5-position
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
作用機序
Target of Action
Similar compounds have been found to target various enzymes and receptors, such as the colony stimulating factor-1 receptor (csf-1r) in tumor-associated macrophages and microglia .
Mode of Action
It’s known that similar compounds can inhibit the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, such as glucose metabolism via the inhibition of glut1 .
Pharmacokinetics
The compound’s lipophilicity, which can influence its pharmacokinetics, has been mentioned .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
生化学分析
Biochemical Properties
2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the NAD+ salvage pathway . The interaction with NAMPT suggests that 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde may influence cellular metabolism and energy production. Additionally, the compound’s structure allows it to form complexes with metal ions, further enhancing its biochemical reactivity .
Cellular Effects
The effects of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, particularly those involving metabolic regulation. For instance, its interaction with NAMPT can lead to alterations in NAD+ levels, which in turn affect gene expression and cellular metabolism . Furthermore, studies have shown that 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde can impact cell proliferation and apoptosis, indicating its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde exerts its effects through several mechanisms. One key mechanism involves the inhibition of NAMPT, which leads to a decrease in NAD+ synthesis . This reduction in NAD+ levels can result in the activation of stress response pathways and changes in gene expression. Additionally, the compound’s ability to form complexes with metal ions suggests that it may also influence metalloprotein function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde remains stable under controlled conditions, but its degradation products can have distinct biological activities . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde vary with different dosages in animal models. At lower doses, the compound has been shown to modulate metabolic pathways without causing significant toxicity . At higher doses, it can induce adverse effects such as oxidative stress and cellular damage. These findings highlight the importance of dosage optimization in potential therapeutic applications of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde.
Metabolic Pathways
2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is involved in several metabolic pathways, primarily through its interaction with NAMPT and the NAD+ salvage pathway . The compound’s influence on NAD+ levels can affect various metabolic processes, including glycolysis, oxidative phosphorylation, and fatty acid metabolism. Additionally, its interaction with metal ions suggests potential involvement in metalloprotein-related pathways .
Transport and Distribution
The transport and distribution of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde within cells and tissues are influenced by its chemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in specific cellular compartments . Transporters and binding proteins may also play a role in its distribution, affecting its localization and biological activity.
Subcellular Localization
The subcellular localization of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is crucial for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct the compound to specific organelles, influencing its biochemical and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable benzaldehyde precursor, followed by the introduction of the pyrazole moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the sustainability of the process.
Types of Reactions:
Oxidation: The aldehyde group in 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
Reduction: 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
2-Fluoro-5-(1H-pyrazol-4-yl)benzaldehyde: Lacks the methyl group on the pyrazole ring.
2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde: Contains a chlorine atom instead of fluorine.
2-Fluoro-5-(1-methyl-1H-imidazol-4-yl)benzaldehyde: Features an imidazole ring instead of a pyrazole ring.
Uniqueness: The unique combination of the fluorine atom and the 1-methyl-1H-pyrazol-4-yl group in 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the pyrazole ring can contribute to its bioactivity and binding interactions with molecular targets.
特性
IUPAC Name |
2-fluoro-5-(1-methylpyrazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-6-10(5-13-14)8-2-3-11(12)9(4-8)7-15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEFJZYULWNFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1465593.png)
![3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one](/img/structure/B1465594.png)
![Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate](/img/structure/B1465596.png)
![1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1465599.png)

![5-{[4-(Propan-2-yl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1465603.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3-phenylpropan-1-one](/img/structure/B1465605.png)
![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1465606.png)
![{1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1465608.png)
